2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dichloro and cyano groups, as well as a tetrahydrobenzothiophene moiety. The presence of hexafluoropropan-2-yl group adds to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves multiple steps, starting with the preparation of the benzothiophene intermediate. The reaction conditions typically include the use of dichloromethane as a solvent and the addition of reagents such as cyanogen bromide and hexafluoropropanol. The final step involves the coupling of the benzothiophene intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in oxidation reactions.
2,4-Dichloro-N-(2-cyano-phenyl)-benzamide: Another benzamide derivative with potential biological activities.
Indole derivatives: Compounds with a similar benzothiophene moiety that exhibit various biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C19H13Cl2F6N3OS |
---|---|
Molecular Weight |
516.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C19H13Cl2F6N3OS/c20-9-5-6-11(13(21)7-9)15(31)29-17(18(22,23)24,19(25,26)27)30-16-12(8-28)10-3-1-2-4-14(10)32-16/h5-7,30H,1-4H2,(H,29,31) |
InChI Key |
MBQTVXUJNOILKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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